![molecular formula C17H10BClNO B12601666 [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl CAS No. 873101-89-4](/img/structure/B12601666.png)
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl
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Overview
Description
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that features a boron atom bonded to a 2-chlorophenyl group, an ethynyl group, and a quinolin-8-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl typically involves the coupling of a boron reagent with the appropriate aryl and alkynyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl ketones, while reduction could produce quinolin-8-yl alcohols.
Scientific Research Applications
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl has several scientific research applications:
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can be compared with other boron-containing compounds used in organic synthesis and medicinal chemistry:
[(Phenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
[(2-Bromophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Contains a bromine atom instead of chlorine, potentially leading to different reactivity in substitution reactions.
[(2-Chlorophenyl)ethynyl][(pyridin-8-yl)oxy]boranyl: Features a pyridine ring instead of quinoline, which may influence its electronic properties and interactions with biological targets.
Biological Activity
The compound [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a derivative of both boron and quinoline, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure combining a chlorophenyl group, an ethynyl moiety, and a quinolin-8-yl ether. This structural arrangement is significant as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline, including those containing the 8-hydroxyquinoline (8-HQ) moiety, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating inhibition zones comparable to standard antibiotics .
Anticancer Properties
The anticancer potential of quinoline derivatives is well-documented. Specifically, compounds incorporating the 8-HQ moiety have been shown to inhibit cancer cell proliferation in various tumor cell lines. In vitro studies indicated that some derivatives did not exhibit cytotoxicity against non-cancerous cells at concentrations up to 200 µM, suggesting a favorable therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The 8-HQ moiety acts as a bidentate chelator for metal ions, which is crucial in biological systems for enzyme function and regulation.
- Electrophilic Interactions : The presence of the ethynyl group may enhance electrophilic reactivity, allowing for interactions with nucleophilic sites in biomolecules.
- Lipophilicity : Increased lipophilicity has been correlated with enhanced antiviral activity in related compounds .
Case Studies
Properties
CAS No. |
873101-89-4 |
---|---|
Molecular Formula |
C17H10BClNO |
Molecular Weight |
290.5 g/mol |
InChI |
InChI=1S/C17H10BClNO/c19-15-8-2-1-5-13(15)10-11-18-21-16-9-3-6-14-7-4-12-20-17(14)16/h1-9,12H |
InChI Key |
FKGCZGLETUYKNP-UHFFFAOYSA-N |
Canonical SMILES |
[B](C#CC1=CC=CC=C1Cl)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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